2-(Azepan-1-yl)acetohydrazide
Description
Contextual Significance of Hydrazide and Azepane Scaffolds in Medicinal Chemistry
The structural architecture of 2-(Azepan-1-yl)acetohydrazide is noteworthy for the amalgamation of two key pharmacophores: a hydrazide group and an azepane ring. Both of these moieties are recognized for their substantial contributions to the field of medicinal chemistry.
The hydrazide scaffold (-CONHNH2) is a versatile functional group that serves as a crucial building block in the synthesis of a plethora of heterocyclic compounds. nih.govmdpi.com Hydrazide derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities. nih.govmdpi.com The ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions makes it a valuable component for interacting with biological targets. nih.gov This functional group can be readily modified, allowing for the generation of diverse chemical libraries for drug discovery programs. For instance, the condensation of hydrazides with various aldehydes and ketones leads to the formation of hydrazones, a class of compounds also known for their significant biological potential. mdpi.com
The azepane scaffold , a seven-membered saturated nitrogen-containing heterocycle, is another privileged structure in medicinal chemistry. nih.gov Its presence in a molecule can influence physicochemical properties such as lipophilicity and basicity, which in turn can affect pharmacokinetic and pharmacodynamic profiles. nih.gov Azepane derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes and as ligands for various receptors. For example, certain N-substituted azepane derivatives have been identified as potent inhibitors of glycine (B1666218) transporter 1 (GlyT1), highlighting their potential in the treatment of central nervous system disorders. rsc.org The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, enabling it to interact effectively with the binding sites of biological targets.
Overview of Research Trajectories for this compound and its Related Derivatives
The primary research focus concerning this compound has been on the synthesis and biological evaluation of its N'-substituted derivatives. These studies have explored the impact of various substituents on the molecule's therapeutic potential, leading to the discovery of compounds with promising antimicrobial, anticancer, and anti-inflammatory activities.
A common synthetic strategy involves the condensation of this compound with a diverse range of aldehydes and ketones to yield a series of N'-substituted acetohydrazide derivatives. This approach allows for the systematic modification of the molecule's structure and the investigation of structure-activity relationships (SAR).
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer potential of derivatives of this compound. The introduction of different aromatic and heterocyclic moieties has led to the identification of compounds with significant inhibitory effects against various microbial strains and cancer cell lines.
For instance, a series of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. One compound in this series demonstrated potent antimicrobial activity, while another showed significant potency against the MCF7 breast cancer cell line with an IC50 value of 2.88 µM. mdpi.com
Similarly, the synthesis of boron-containing heterocyclic compounds, including derivatives with an azepan-1-yl moiety, has been explored. While a clear structure-activity relationship was not established, certain compounds containing the 3- or 4-(azepan-1-yl) group showed promising antifungal effects. turkjps.org Some of these boron-containing derivatives also exhibited moderate inhibitory effects against SCC-25 oral cancer cells, with IC50 values ranging from 67.57 to 85.09 μM. turkjps.org
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivative | MCF7 | 2.88 | mdpi.com |
| Boron-containing derivative with 3-(azepan-1-yl) | SCC-25 | 67.57 | turkjps.org |
| Boron-containing derivative with 4-(azepan-1-yl) | SCC-25 | 85.09 | turkjps.org |
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound Type | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Boron-containing derivative with 3-(azepan-1-yl) | T. mentagrophytes | 21.0 | turkjps.org |
| Boron-containing derivative with 3-(azepan-1-yl) | T. rubrum | 42.0 | turkjps.org |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has also been a significant area of investigation. The modification of the core structure has yielded compounds with notable anti-inflammatory effects in preclinical models.
For example, a series of hydrazone derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model. Some of these compounds, at a dose of 50 mg/kg, exhibited significant inhibition of edema, with one derivative showing 66.7% inhibition. jrespharm.com While this study did not specifically use the this compound core, it highlights the general potential of hydrazone derivatives as anti-inflammatory agents.
Another study on 4-indole-2-arylaminopyrimidine derivatives, which included compounds with an azepan-1-yl substituent, demonstrated excellent anti-inflammatory activity. These compounds showed significant inhibition of the release of pro-inflammatory cytokines IL-6 and IL-8, with inhibitory levels ranging from 62–77% and 65–87%, respectively. chiet.edu.eg
Table 3: Anti-inflammatory Activity of Selected Derivatives
| Compound Type | Assay | Inhibition (%) | Reference |
|---|---|---|---|
| N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide | Carrageenan-induced paw edema | 66.7 | jrespharm.com |
| 4-indole-2-arylaminopyrimidine derivative with azepan-1-yl | IL-6 release inhibition | 62-77 | chiet.edu.eg |
| 4-indole-2-arylaminopyrimidine derivative with azepan-1-yl | IL-8 release inhibition | 65-87 | chiet.edu.eg |
Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-10-8(12)7-11-5-3-1-2-4-6-11/h1-7,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUWCOZKIQUWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Azepan 1 Yl Acetohydrazide
Established Synthetic Pathways for 2-(Azepan-1-yl)acetohydrazide
The synthesis of this compound is typically achieved through a well-established two-step process commencing from azepane. The initial step involves the N-alkylation of azepane with an ethyl haloacetate, most commonly ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a suitable base to yield ethyl 2-(azepan-1-yl)acetate.
The subsequent and final step is the hydrazinolysis of the resulting ester. This reaction is carried out by treating ethyl 2-(azepan-1-yl)acetate with hydrazine (B178648) hydrate (B1144303). The reaction is typically performed in an alcoholic solvent, such as ethanol, and may be conducted at room temperature or with gentle heating to drive the reaction to completion. The hydrazide product, this compound, is often obtained in high purity and yield after a simple workup procedure, which may involve precipitation and recrystallization. This synthetic route is a common and efficient method for the preparation of various acetohydrazide derivatives. nih.govresearchgate.net
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Azepane, Ethyl chloroacetate | Base (e.g., K2CO3), Solvent (e.g., Acetone) | Ethyl 2-(azepan-1-yl)acetate |
| 2 | Ethyl 2-(azepan-1-yl)acetate | Hydrazine hydrate, Ethanol | This compound |
Strategies for Derivatization Incorporating the this compound Moiety
The presence of a reactive hydrazide functional group in this compound makes it a valuable precursor for the synthesis of a wide range of derivatives. The following subsections outline key derivatization strategies.
Formation of Acyl Hydrazone Analogues
A primary and extensively utilized derivatization of this compound involves its condensation with various aldehydes and ketones to form acyl hydrazones. This reaction is typically acid-catalyzed and proceeds by refluxing the hydrazide with the chosen carbonyl compound in a suitable solvent like ethanol. nih.govnih.gov The resulting N'-substituted-2-(azepan-1-yl)acetohydrazides are a significant class of compounds in their own right and also serve as crucial intermediates for further synthetic transformations. eurjchem.com
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the acyl hydrazone. A wide variety of aromatic and heterocyclic aldehydes have been successfully employed in similar reactions to generate diverse libraries of acyl hydrazones. nih.govresearchgate.net
Table 2: Synthesis of Acyl Hydrazone Analogues
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Substituted Aldehyde/Ketone | Ethanol, Catalytic Acid, Reflux | N'-(Substituted-methylidene)-2-(azepan-1-yl)acetohydrazide |
Synthesis of Pyrimidine-Fused Derivatives
The this compound moiety can be incorporated into various fused pyrimidine (B1678525) systems, which are of significant interest in medicinal chemistry. Two notable examples of such systems are pyrimido[4,5-d]pyridazines and triazolo[4,3-a]pyrimidines.
The synthesis of pyrimido[4,5-d]pyridazine derivatives can be achieved through a multi-component reaction. For instance, a reaction involving an arylglyoxal monohydrate, a pyrazolone (B3327878) derivative, and a hydrazine, such as this compound, can lead to the formation of this fused heterocyclic system. researchgate.net
Triazolo[4,3-a]pyrimidine derivatives can be synthesized from a hydrazide precursor. A common method involves the palladium-catalyzed addition of a hydrazide to a 2-chloropyridine, followed by microwave-assisted dehydration in acetic acid to facilitate the cyclization and formation of the triazole ring fused to the pyrimidine. organic-chemistry.org Another approach involves the reaction of a 2-hydrazinopyridine (B147025) with an isothiocyanate, followed by an electrochemically induced desulfurative cyclization. organic-chemistry.org
Table 3: General Strategies for Pyrimidine-Fused Derivatives
| Target Heterocycle | General Precursors | Key Reaction Steps |
|---|---|---|
| Pyrimido[4,5-d]pyridazine | Hydrazide, Arylglyoxal, Pyrazolone | One-pot three-component reaction |
| Triazolo[4,3-a]pyrimidine | Hydrazide, 2-Chloropyridine | Palladium-catalyzed addition, Microwave-assisted cyclization |
Elaboration into 1,3,4-Oxadiazole (B1194373) Derivatives
The acetohydrazide functionality of this compound is a key synthon for the construction of the 1,3,4-oxadiazole ring. Several synthetic methodologies can be employed for this transformation.
One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes to form the 5-((azepan-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. openmedicinalchemistryjournal.comasianpubs.org
Another widely used approach is the oxidative cyclization of the corresponding acyl hydrazones (synthesized as described in section 2.2.1). Various oxidizing agents can be employed for this purpose, including iodine in the presence of a base like potassium carbonate. organic-chemistry.org This method allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the (azepan-1-yl)methyl group and the other is derived from the aldehyde used to form the acyl hydrazone.
Table 4: Synthesis of 1,3,4-Oxadiazole Derivatives
| Starting Material | Reagents | Product |
|---|
Integration within Benzothiazole (B30560) Systems
The this compound scaffold can be integrated into benzothiazole-containing molecules through several synthetic routes. One straightforward method is the formation of benzothiazol-2-yl-hydrazone derivatives. This is achieved by the condensation of this compound with a benzothiazole derivative containing a suitable carbonyl group, such as a 2-formylbenzothiazole, under standard acyl hydrazone formation conditions. nih.govniscair.res.in
Alternatively, the acetamide (B32628) linkage can be formed by reacting a 2-aminobenzothiazole (B30445) derivative with a reactive derivative of 2-(azepan-1-yl)acetic acid, such as an acid chloride. A more direct approach involves the reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride to form an N-(6-substituted-1,3-benzothiazol-2-yl)-2-chloroacetamide, which can then be reacted with azepane to introduce the desired moiety. nih.gov
A further strategy involves the synthesis of 2-((benzothiazol-2-yl)thio)acetohydrazides, which can then be derivatized. For example, 5-substituted-benzothiazole-2-thiol can be reacted with ethyl chloroacetate, followed by hydrazinolysis to yield the corresponding acetohydrazide. This intermediate can then be condensed with aldehydes to form acylhydrazones bearing both the benzothiazole and a variable substituent. nih.govnih.gov
Table 5: Strategies for Benzothiazole Integration
| Synthetic Approach | Key Intermediates/Reactants | Resulting Structure |
|---|---|---|
| Hydrazone Formation | This compound, Formylbenzothiazole | Benzothiazol-2-yl-hydrazone derivative |
| Acetamide Linkage | 2-Aminobenzothiazole, 2-(Azepan-1-yl)acetyl chloride | N-(Benzothiazol-2-yl)-2-(azepan-1-yl)acetamide |
| Thioether Linkage | Benzothiazole-2-thiol, Ethyl chloroacetate, Hydrazine hydrate | 2-((Benzothiazol-2-yl)thio)acetohydrazide derivatives |
Synthesis of Sulfonamide Conjugates
The synthesis of sulfonamide conjugates of this compound can be accomplished by reacting the terminal amino group of the hydrazide with a sulfonyl chloride. This reaction is a standard method for the formation of sulfonamides and is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. ijarsct.co.inresearchgate.net
The nucleophilic nitrogen of the hydrazide attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the S-N bond characteristic of a sulfonamide. A wide variety of commercially available or synthetically accessible sulfonyl chlorides can be used, allowing for the introduction of diverse functionalities into the final molecule.
Table 6: Synthesis of Sulfonamide Conjugates
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Substituted Sulfonyl Chloride | Base (e.g., Pyridine), Solvent | N'-(Substituted-sulfonyl)-2-(azepan-1-yl)acetohydrazide |
Novel Heterocyclic Incorporations and Transformations
The hydrazide group of this compound is a key functional handle for the construction of various five-membered heterocyclic rings, including 1,3,4-oxadiazoles and 1,2,4-triazoles. These transformations typically proceed through condensation and cyclization reactions with appropriate reagents.
One common strategy involves the reaction of this compound with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide. This reaction initially forms a potassium dithiocarbazinate salt. Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. This transformation is a well-established route for the synthesis of substituted triazoles.
Another important derivatization involves the reaction of this compound with isothiocyanates. This reaction yields the corresponding thiosemicarbazide (B42300) derivatives. These thiosemicarbazides can then be cyclized under alkaline conditions, for example, by refluxing with sodium hydroxide, to afford 1,2,4-triazole-3-thione compounds. scispace.com
Furthermore, this compound can be converted into 1,3,4-oxadiazole derivatives. A general method for this transformation involves the condensation of the acetohydrazide with an aldehyde to form a hydrazone. This hydrazone can then undergo oxidative cyclization to yield the 2,5-disubstituted-1,3,4-oxadiazole. openmedicinalchemistryjournal.com Various oxidizing agents can be employed for this purpose.
The following table summarizes some of the key heterocyclic transformations of this compound:
| Starting Material | Reagents | Intermediate | Final Heterocyclic Product |
| This compound | 1. CS₂, KOH/EtOH2. N₂H₄·H₂O | Potassium dithiocarbazinate | 4-Amino-5-((azepan-1-yl)methyl)-4H-1,2,4-triazole-3-thiol |
| This compound | R-NCS | N-substituted thiosemicarbazide | 4-Substituted-5-((azepan-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| This compound | R-CHO | Hydrazone | 2-Substituted-5-((azepan-1-yl)methyl)-1,3,4-oxadiazole |
Optimization Protocols for Synthetic Efficiency and Purity
The efficient synthesis and purification of this compound are crucial for its use as a starting material. The primary synthetic route involves the hydrazinolysis of the corresponding ester, ethyl 2-(azepan-1-yl)acetate.
The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most commonly ethanol. Key parameters that can be optimized to improve the yield and purity of the product include the reaction temperature, reaction time, and the molar ratio of the reactants. For analogous acetohydrazide syntheses, it has been noted that careful control of the reaction temperature can be critical. While refluxing is common, some hydrazinolysis reactions have shown improved yields and reduced by-product formation at lower temperatures.
The molar excess of hydrazine hydrate is another important factor. A significant excess is often used to drive the reaction to completion, but this can also complicate the purification process. Therefore, optimizing the stoichiometry is essential.
Purification of the crude this compound is typically achieved through recrystallization. Ethanol is a commonly used solvent for this purpose. The purity of the final product can be assessed using standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
The following table outlines a general protocol for the synthesis and purification of this compound with suggested areas for optimization:
| Step | Procedure | Key Optimization Parameters |
| Synthesis | Reaction of ethyl 2-(azepan-1-yl)acetate with hydrazine hydrate in ethanol. | - Temperature: Explore a range from room temperature to reflux.- Reaction Time: Monitor reaction progress using TLC to determine the optimal duration.- Stoichiometry: Vary the molar ratio of hydrazine hydrate to the ester. |
| Work-up | Removal of solvent under reduced pressure. | - Ensure complete removal of volatile components. |
| Purification | Recrystallization of the crude product from a suitable solvent. | - Solvent System: Screen various solvents (e.g., ethanol, methanol, isopropanol) and solvent mixtures to achieve optimal crystal formation and purity. |
| Drying | Drying of the purified crystals under vacuum. | - Ensure complete removal of residual solvent. |
By systematically optimizing these parameters, the synthetic efficiency can be maximized, leading to a high yield of pure this compound, which is essential for its subsequent use in the synthesis of novel heterocyclic compounds.
Spectroscopic Analysis and Structural Elucidation of 2 Azepan 1 Yl Acetohydrazide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a compound like 2-(Azepan-1-yl)acetohydrazide, ¹H NMR would be expected to reveal distinct signals for the protons on the azepane ring, the methylene (B1212753) bridge, and the hydrazide group. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide detailed information about the connectivity of atoms. Similarly, ¹³C NMR spectroscopy would identify all unique carbon environments within the molecule, including the carbonyl carbon of the hydrazide and the carbons of the seven-membered azepane ring. Without experimental data, a predictive analysis remains speculative.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the hydrazide's amino groups, a strong C=O (amide I) stretching band from the carbonyl group, and C-N stretching vibrations associated with the azepane ring and the hydrazide moiety. The absence of published spectra prevents a detailed analysis of these characteristic peaks.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, a molecular ion peak [M]+ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group and within the azepane ring, leading to characteristic fragment ions. However, specific fragmentation data for this compound are not available.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound (C8H17N3O), the theoretical elemental composition can be calculated. Experimental verification of these percentages is a crucial step in confirming the empirical and molecular formula of a newly synthesized compound. Published experimental data for this verification are currently unavailable.
Computational and Theoretical Investigations of 2 Azepan 1 Yl Acetohydrazide and Its Derivatives
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of chemical compounds.
The electronic structure of a molecule is fundamental to its stability and chemical behavior. DFT calculations have been employed to analyze the structural and electronic properties of the azepane ring, a core component of the title compound. acs.orgnih.gov These studies compute frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. researchgate.net For the parent azepane ring, DFT calculations provide values for these electronic parameters, which serve as a baseline for understanding how the acetohydrazide substituent modifies the electronic properties of the full 2-(Azepan-1-yl)acetohydrazide molecule. The acetohydrazide group, with its lone pair electrons on the nitrogen and oxygen atoms, is expected to influence the electron density distribution and the energies of the molecular orbitals. In related hydrazide derivatives, DFT studies have shown that the HOMO is often localized on the hydrazide moiety, indicating its role as the primary electron donor in molecular interactions. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, illustrating the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. For hydrazone derivatives, these maps typically show negative potential (red regions) around the carbonyl oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, while the N-H group shows positive potential (blue regions), acting as a hydrogen bond donor. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |
| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions acs.org |
Local reactivity, which identifies the most reactive sites within a molecule, can be predicted using Fukui functions. nih.govnih.gov These calculations pinpoint specific atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. In studies of the azepane ring, DFT has been used to calculate these descriptors to understand how substituents might affect its reactivity. nih.govresearchgate.net For the complete this compound molecule, the nitrogen and oxygen atoms of the acetohydrazide group are predicted to be key sites for interaction, a finding supported by computational studies on similar acetamide (B32628) and hydrazide structures. nih.govnih.gov Natural Bond Orbital (NBO) analysis can further reveal the nature of intramolecular interactions and charge transfer, providing a deeper understanding of the molecule's stability and bonding characteristics. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is extensively used in drug design to model the interaction between a small molecule ligand and a biological target, such as a protein or nucleic acid.
Derivatives of this compound, particularly those forming N-acylhydrazones, have been investigated as potential enzyme inhibitors through molecular docking. nih.govnih.gov These studies predict how the ligands fit into the active site of an enzyme and identify the key intermolecular interactions responsible for binding.
For instance, docking studies of hydrazone derivatives with enzymes like carbonic anhydrase-II have revealed specific binding modes. nih.govnih.gov The active site of carbonic anhydrase contains a zinc ion, and docking simulations often show the hydrazone moiety coordinating with this metal ion. nih.gov Furthermore, hydrogen bonds are frequently observed between the ligand's amide (–CONH–) group and amino acid residues within the active site, such as threonine or histidine. Aromatic portions of the derivatives can also form hydrophobic or π-π stacking interactions with residues like phenylalanine. ijpsdronline.com Similar studies on hydrazide derivatives as inhibitors for cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) also highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-enzyme complex. researchgate.netnih.govresearchgate.net The azepane ring, being a bulky and lipophilic group, likely contributes to binding by occupying hydrophobic pockets within the enzyme's active site. researchgate.net
| Enzyme Target | Key Interacting Residues/Components | Type of Interaction | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | Zn²⁺ ion, His94, Thr199 | Metal Coordination, Hydrogen Bonding | nih.gov |
| Acetylcholinesterase (AChE) | Tyr133, Trp84 | Hydrogen Bonding, Steric Interaction | researchgate.net |
| Urease | Ni²⁺ ions, His249, Gly280 | Metal Coordination, Hydrogen Bonding | mdpi.comuzh.ch |
| Protein Tyrosine Phosphatase (PTPN2/N1) | Hydrophobic pocket | Hydrophobic Interactions (from azepane ring) | researchgate.net |
Computational docking is also used to assess the potential of ligands to bind to G protein-coupled receptors (GPCRs) and other cell surface receptors. These studies help in understanding the structural basis for agonism or antagonism. Azepane derivatives have been specifically studied for their interaction with receptor binding pockets.
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Functional Activity | Reference |
|---|---|---|---|---|
| 1-(6-(3-Phenylphenoxy)hexyl)azepane | Human Histamine H₃ Receptor | 18 nM | Antagonist | nih.gov |
The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial drugs. Molecular docking can be employed to investigate the potential of compounds like this compound to bind to DNA or RNA. These studies predict whether a compound is likely to bind in the major or minor groove of DNA, intercalate between base pairs, or interact with the phosphate (B84403) backbone.
Studies on diacylhydrazine derivatives, which share the core hydrazide structure, have explored their binding to DNA through molecular docking. mdpi.com The results of these simulations indicated favorable binding energies and identified specific interactions. The simulations showed that the flexible hydrazide scaffold can adopt conformations that fit within the DNA grooves. Key interactions typically involve a network of hydrogen bonds between the amide and amine protons of the hydrazide moiety and the phosphate groups or the bases (e.g., guanine, adenine) of the DNA. mdpi.com The calculated binding energies from these docking studies provide a quantitative estimate of the binding affinity, helping to rank potential DNA-binding agents. mdpi.com
| Compound Class | Target | Calculated Binding Energy (kcal/mol) | Predicted Mode of Interaction |
|---|---|---|---|
| Diacylhydrazine derivatives | DNA | -6.5 to -8.5 | Groove binding, Hydrogen bonding with bases and phosphate backbone |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide profound insights into the structural, dynamical, and thermodynamical properties of a biomolecular system, such as a ligand bound to a protein. mdpi.com For this compound and its derivatives, these simulations are invaluable for understanding their conformational flexibility and the stability of their interactions with biological targets.
Conformational Analysis:
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible azepane ring and hydrazide linker, can adopt a multitude of conformations in solution. Conformational analysis through MD simulations explores these possibilities, identifying low-energy, stable conformers that are most likely to be biologically relevant. nih.gov The simulation tracks the trajectory of each atom based on a force field, effectively mapping the molecule's conformational landscape. mdpi.com Analysis of these trajectories can reveal the predominant shapes the molecule assumes, the flexibility of different parts of the molecule, and the energetic barriers between different conformations. This understanding is critical, as the specific conformation of a derivative upon binding to a receptor can dictate its efficacy.
Binding Stability:
Once a potential drug candidate, such as a derivative of this compound, is docked to a target protein, MD simulations are employed to assess the stability of the resulting complex. nih.gov A simulation is run for a significant duration (typically nanoseconds) to observe whether the ligand remains securely in the binding pocket or if it dissociates. nih.gov Several metrics are used to quantify this stability:
Root Mean Square Deviation (RMSD): This is a key measure of the average change in the displacement of a selection of atoms over time. A low and stable RMSD value for the protein backbone and the ligand throughout the simulation suggests that the complex is in equilibrium and the ligand's binding pose is stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein and ligand. High fluctuations in the ligand or the binding site residues might indicate an unstable interaction.
Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specificity and affinity of ligand-protein interactions. nih.gov MD simulations allow for the monitoring of the number and duration of hydrogen bonds formed between the ligand and the receptor over the simulation time. A consistent network of hydrogen bonds is a strong indicator of stable binding. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the MD trajectory to estimate the binding free energy of the complex. nih.gov This provides a quantitative measure of the affinity of the ligand for the target, with more negative values indicating stronger binding. These calculations confirmed the high binding affinity of certain hydrazide derivatives to the COX-2 enzyme in other studies. researchgate.net
The table below illustrates hypothetical data from an MD simulation study on three derivatives of this compound targeting a specific enzyme.
| Derivative | Average RMSD (Å) of Ligand | Average Number of H-Bonds | Estimated Binding Free Energy (kcal/mol) |
| Derivative A | 1.8 ± 0.4 | 3-4 | -20.5 ± 0.15 |
| Derivative B | 3.5 ± 0.9 | 1-2 | -12.3 ± 0.21 |
| Derivative C | 1.5 ± 0.3 | 4-5 | -25.7 ± 0.18 |
In Silico Approaches for Drug Discovery and Optimization
In silico techniques, which utilize computer-aided drug design (CADD), have become an essential part of modern drug discovery, offering significant savings in time and cost. globalresearchonline.netnih.gov These computational methods are used to identify and optimize new drug candidates, such as derivatives of this compound, by predicting their behavior and interactions at a molecular level. nih.gov The two primary strategies in CADD are structure-based drug design (SBDD) and ligand-based drug design (LBDD). globalresearchonline.net
Structure-Based Drug Design (SBDD):
SBDD relies on the known 3D structure of the biological target, typically a protein or enzyme. globalresearchonline.net The primary tool in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov
For derivatives of this compound, a virtual library of compounds can be docked into the active site of a target receptor. A scoring function then estimates the binding affinity, allowing researchers to rank the compounds and prioritize the most promising ones for further investigation. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site, guiding the rational design of more potent inhibitors. nih.gov
Ligand-Based Drug Design (LBDD):
When the 3D structure of the target is unknown, LBDD methods are employed. These approaches use a set of molecules known to be active against the target to build a model. A common LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model can then be used as a 3D query to screen large databases for new molecules, including novel this compound scaffolds, that fit the required features.
ADMET Prediction:
A significant cause of failure for drug candidates in clinical trials is unfavorable pharmacokinetic properties. nih.gov In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of compounds early in the discovery process. researchgate.net For derivatives of this compound, computational models can predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicities. A key part of this initial screening is assessing compliance with frameworks like Lipinski's Rule of Five, which helps identify compounds with drug-like properties. researchgate.net
The following table presents hypothetical in silico ADMET predictions for a series of this compound derivatives.
| Derivative | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations | Predicted Oral Bioavailability |
| Derivative X | 385.45 | 2.8 | 2 | 4 | 0 | High |
| Derivative Y | 510.62 | 4.5 | 3 | 6 | 1 (MW > 500) | Moderate |
| Derivative Z | 420.51 | 5.3 | 1 | 3 | 1 (LogP > 5) | Low |
Biological Activity Profiling and Mechanistic Investigations of 2 Azepan 1 Yl Acetohydrazide and Its Derivatives
Enzyme Inhibition Potentials and Mechanistic Dissection of 2-(Azepan-1-yl)acetohydrazide and its Derivatives
The therapeutic potential of a chemical entity is intrinsically linked to its interaction with biological macromolecules. For this compound and its structurally related analogs, a significant body of research has been dedicated to elucidating their enzyme inhibition profiles. The presence of the flexible seven-membered azepane ring, coupled with the reactive acetohydrazide moiety, provides a versatile scaffold for designing inhibitors against a range of enzymes implicated in various disease pathologies. This section dissects the inhibitory activities of this class of compounds against several key enzymes, exploring the mechanistic basis of their action.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.comnih.govsemanticscholar.org Several human CA isoforms (hCAs) have been identified as important therapeutic targets for various conditions, including glaucoma and edema. tandfonline.comdrugbank.com
Hydrazide and its derivatives have emerged as a significant class of CA inhibitors. For instance, a series of 1,2,4-triazole derived hydrazide-hydrazones demonstrated potent inhibitory activity against hCA I and hCA II, with IC50 values in the nanomolar range. tandfonline.com Specifically, certain compounds in this series showed greater efficacy than the standard clinical inhibitor, Acetazolamide. tandfonline.com Another study on bistrifluoromethyl-derived hydrazide-hydrazones reported effective inhibition of hCA I and hCA II, with Ki values in the low micromolar range. nih.gov The inhibitory mechanism of many related compounds involves the coordination of the hydrazide or a related functional group to the zinc ion within the enzyme's active site. nih.gov
While direct studies on this compound are not extensively detailed in the reviewed literature, the established activity of the hydrazide scaffold suggests its potential as a starting point for developing novel CA inhibitors. The azepane ring could be functionalized to interact with residues lining the active site cavity, potentially conferring isoform selectivity.
Table 1: Inhibitory Activity of Representative Hydrazide Derivatives against Carbonic Anhydrase Isoforms This table presents data for structurally related hydrazide compounds to illustrate the potential of the chemical class.
| Compound Class | Target Isoform | Inhibition Data (IC50/Ki) | Reference |
| 1,2,4-Triazole-derived hydrazide-hydrazones | hCA I | IC50: 17.33 - 77.00 nM | tandfonline.com |
| hCA II | IC50: 13.07 - 46.20 nM | tandfonline.com | |
| Bistrifluoromethyl-derived hydrazide-hydrazones | hCA I | Ki: 1.130 - 5.440 µM | nih.gov |
| hCA II | Ki: 0.894 - 6.647 µM | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine residues of histone and non-histone proteins. chemrxiv.org Their inhibition has become a validated therapeutic strategy, particularly in oncology. nih.gov The general pharmacophore model for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the enzyme surface.
The hydrazide moiety has been identified as a promising alternative to commonly used ZBGs like hydroxamic acids, which can suffer from metabolic instability and toxicity. researchgate.netacs.org Novel series of hydrazide-based compounds have been developed as potent and selective class I HDAC inhibitors. nih.gov For example, alkylated hydrazides have been shown to be effective, with some derivatives demonstrating selectivity for specific HDAC isoforms like HDAC8. chemrxiv.org The hydrazide group is thought to chelate the catalytic zinc ion in the active site, a mechanism analogous to that of hydroxamates. researchgate.net
Furthermore, scaffolds incorporating azepine-like structures have been successfully utilized in the design of HDAC inhibitors. nih.govresearchgate.net A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates were synthesized and shown to act as HDAC inhibitors. researchgate.net The combination of an azepane ring (as part of the linker or cap group) with the acetohydrazide moiety (as the ZBG) in this compound presents a rational framework for designing novel HDAC inhibitors.
Table 2: Inhibitory Activity of Representative Hydrazide-Based HDAC Inhibitors This table includes data for hydrazide-based compounds to highlight the potential of this functional group in HDAC inhibition.
| Compound Class | Target Isoform(s) | Inhibition Data (IC50) | Reference |
| Hydrazide-based Inhibitor (UF010) | HDAC3 | 0.19 µM | acs.org |
| HDAC1/2 | 0.5 - 1.33 µM | acs.org | |
| Pyrazino-hydrazide-based Inhibitor (4i) | HDAC3 | 14 nM | researchgate.net |
| Quinazolinone-based Inhibitor (6) | HDAC6 | 12.9 nM | researchgate.net |
| HDAC1 | 49.9 nM | researchgate.net | |
| HDAC3 | 68.5 nM | researchgate.net |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key protein in regulating the cell cycle, particularly the transitions from G1 to S phase and from S to G2 phase. nih.gov Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for the development of anticancer therapies. nih.govnih.gov
The search for novel CDK2 inhibitors has explored a wide variety of chemical scaffolds. Among these, compounds incorporating hydrazide or hydrazone moieties have shown promise. For instance, a quinoline-based dihydrazone derivative was identified as a CDK2 inhibitor. rsc.org Similarly, a new compound featuring a 3-hydrazonoindolin-2-one scaffold was designed and evaluated as a promising anti-breast cancer agent through CDK2 inhibition. nih.gov In another study, acetohydrazides were synthesized as intermediates for pyrrolopyrimidine derivatives that were investigated as potential CDK2 inhibitors. researchgate.net
These findings suggest that the acetohydrazide portion of this compound could serve as a crucial pharmacophoric element for interaction with the CDK2 active site. The azepane group could be modified to optimize binding affinity and selectivity over other kinases, a significant challenge in the development of CDK inhibitors.
Table 3: Examples of Hydrazide/Hydrazone-Containing CDK2 Inhibitors This table provides examples of related scaffolds to demonstrate the relevance of the hydrazide/hydrazone moiety in targeting CDK2.
| Compound Scaffold | Target | Biological Activity | Reference |
| 3-Hydrazonoindolin-2-one (HI 5) | CDK2 | Antiproliferative activity against MCF-7 cells | nih.gov |
| Quinoline-based dihydrazone (3b) | CDK2 | Anticancer mechanisms, including apoptosis induction | rsc.org |
| Pyrazole-based derivatives | CDK2/cyclin A2 | Potent enzyme inhibition | rsc.org |
Tuberculosinyl Adenosine Transferase (Rv3378c) Inhibition
The rise of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new anti-tuberculosis agents with novel mechanisms of action. One potential target is Tuberculosinyl Adenosine Transferase (Rv3378c), an enzyme involved in the biosynthesis of the mycobacterial cell wall.
Research into novel anti-tubercular compounds has highlighted the potential of azepane-containing structures. A series of A-ring azepano-triterpenoids were synthesized and showed significant activity against MTB H37Rv and resistant strains. nih.govnih.gov Molecular docking studies for these azepano-triterpenoids suggested that their mechanism of action might involve the inhibition of Tuberculosinyl Adenosine Transferase (Rv3378c). nih.gov Furthermore, it was observed that conjugating triterpenoids with hydrazine (B178648) hydrate (B1144303) at certain positions improved the activity against M. tuberculosis. nih.gov This indicates that both the azepane moiety and the hydrazide group can contribute positively to antimycobacterial activity. The compound this compound combines both of these structural features, making it and its derivatives interesting candidates for investigation as inhibitors of Rv3378c and as potential anti-tuberculosis agents.
Table 4: Antimycobacterial Activity of Azepane-Containing Compounds This table showcases the activity of related azepane derivatives against M. tuberculosis, with Rv3378c as a potential target.
| Compound Class | Target Strain | Activity (MIC) | Putative Target | Reference |
| A-azepano-28-cinnamoyloxybetulin | MTB H37Rv | 2 µM | Rv3378c (proposed) | nih.gov |
| Isoniazid-resistant MTB | 4 µM | Rv3378c (proposed) | nih.gov | |
| Rifampicin-resistant MTB | 1 µM | Rv3378c (proposed) | nih.gov | |
| Ofloxacin-resistant MTB | 1 µM | Rv3378c (proposed) | nih.gov |
5-Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Inhibition
The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are widely used, they can have significant side effects. nih.gov The development of dual inhibitors that target both COX-2 and 5-LOX is considered a promising strategy for creating more effective and safer anti-inflammatory agents. nih.govresearchgate.net
Azepine derivatives have been recognized for their anti-inflammatory properties. eurekaselect.combenthamdirect.com For example, a series of N-substituted 5H-dibenz[c,e]azepin-5,7(6H)diones showed anti-inflammatory and analgesic activity in rodent models. nih.gov Similarly, new hexahydropyrimido[1,2-a]azepine derivatives were synthesized and assessed for their COX-1 and COX-2 inhibition activities. tandfonline.com
The hydrazone moiety has also been incorporated into the design of dual COX/5-LOX inhibitors. researchgate.net A series of phenoxybenzylidene aroylhydrazine derivatives were synthesized and showed analgesic profiles. researchgate.net The combination of an azepane ring and an acetohydrazide functionality in this compound provides a structural basis for exploring its potential as a dual COX-2/5-LOX inhibitor for the management of inflammation.
Table 5: Inhibitory Activity of a Representative Dual COX-2/5-LOX Inhibitor Data for a potent dual inhibitor is shown to illustrate the therapeutic concept.
| Compound Class | Target Enzyme | Inhibition Data (IC50) | Reference |
| Benzhydrylpiperazine derivative (9d) | COX-2 | 0.25 µM | rsc.org |
| 5-LOX | 7.87 µM | rsc.org |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of AChE are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. dergipark.org.tr
The hydrazide-hydrazone scaffold has been extensively investigated for the development of novel AChE inhibitors. dergipark.org.trresearchgate.netnih.govacs.org Numerous studies have reported the synthesis of hydrazone derivatives that exhibit potent AChE inhibition, with activities ranging from the nanomolar to the micromolar level. tandfonline.comnih.govacs.org For instance, certain novel hybrid molecules containing a hydrazone moiety were found to be the most potent inhibitors of both AChE and butyrylcholinesterase (BChE), with IC50 values of 21.45 nM and 18.42 nM, respectively. acs.org The mechanism of inhibition often involves interactions of the hydrazone moiety with key residues in the active site or the peripheral anionic site of the enzyme.
Given the proven success of the hydrazide-hydrazone core in targeting AChE, this compound represents a valuable template. The azepane ring can be explored as a component that interacts with the enzyme gorge, potentially influencing potency and selectivity.
Table 6: Inhibitory Activity of Representative Hydrazide-Hydrazone Derivatives against AChE This table presents data for various hydrazide-hydrazone scaffolds to demonstrate their effectiveness as AChE inhibitors.
| Compound Class | Inhibition Data (IC50/Ki) | Reference |
| Hydrazone derivative (Compound 12) | IC50: 21.45 nM | acs.org |
| 1,2,4-Triazole-derived hydrazide-hydrazone (Compound 5i) | IC50: 4.91 nM | tandfonline.com |
| Bistrifluoromethyl-derived hydrazide-hydrazones | Ki: 0.196 - 4.222 µM | nih.gov |
| Iodinated hydrazide-hydrazones | IC50: 15.1 - 140.5 µM | researchgate.netnih.gov |
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition
Glycine is a crucial neurotransmitter in the central nervous system (CNS), acting as an inhibitory neurotransmitter at its own receptors and as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors nih.gov. The concentration of glycine in the synaptic cleft is primarily regulated by two high-affinity glycine transporters, GlyT1 and GlyT2 nih.gov. Inhibition of GlyT1 is a well-explored therapeutic strategy for enhancing NMDA receptor function, which is implicated in the pathophysiology of several CNS disorders, including schizophrenia nih.govnih.gov.
A series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which are derivatives of the core 2-(azepan-1-yl)acetyl structure, have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). Research has shown that the incorporation of the azepane ring can lead to a modest increase in potency compared to smaller cyclic amine moieties like piperidine.
Structure-activity relationship (SAR) studies have revealed that phenyl sulfonamides are superior to their alkyl and non-phenyl aromatic counterparts in this class of compounds. Further optimization through substitution on the 2-phenylethanamine aromatic ring has led to the discovery of highly potent GlyT1 inhibitors. For instance, ortho-substitution on this ring has yielded compounds with significantly enhanced inhibitory activity. One of the most potent compounds in this series demonstrated an IC50 value of 37 nM. The following table summarizes the GlyT1 inhibitory activity of selected N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivatives.
Table 1: Glycine Transporter 1 (GlyT1) Inhibitory Activity of Selected this compound Derivatives
| Compound | Substitution on Phenyl Ring | IC50 (nM) |
|---|---|---|
| Derivative 1 | Unsubstituted | >1000 |
| Derivative 2 | 4-Chloro | 120 |
| Derivative 3 | 2-Fluoro | 37 |
| Derivative 4 | 2-Methyl | 55 |
Delineation of Reversible and Irreversible Inhibition Modes
The mode of interaction between an inhibitor and its target enzyme or transporter is a critical determinant of its pharmacological profile. Inhibition can be broadly classified as either reversible or irreversible. Reversible inhibitors typically bind to the target through non-covalent interactions and can dissociate from the target, while irreversible inhibitors often form a covalent bond with the target, leading to a more permanent inactivation researchgate.net.
In the context of GlyT1 inhibitors, both reversible and irreversible modes of inhibition have been observed, often depending on the structural class of the inhibitor. For instance, sarcosine-based inhibitors have been reported to act as apparently irreversible inhibitors with a noncompetitive mode of action nih.gov. In contrast, non-sarcosine derivatives, such as certain piperidine-benzamides, have been shown to be reversible and competitive inhibitors of glycine transport researchgate.net.
While specific kinetic studies on this compound derivatives as GlyT1 inhibitors are not extensively detailed in the available literature, based on their structural similarity to non-sarcosine based inhibitors, it is plausible to infer that they likely act as reversible inhibitors. The non-covalent nature of the predicted interactions between these compounds and the transporter supports a reversible binding mode. This is a significant characteristic, as reversible inhibitors can offer a more controlled pharmacological effect and potentially a better safety profile compared to irreversible inhibitors. Further kinetic studies are necessary to definitively characterize the inhibition mode of this specific class of compounds.
Antimicrobial Activities
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Hydrazide-hydrazone derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a leading cause of mortality from a single infectious agent. The development of new antitubercular drugs is a critical area of research. Several studies have highlighted the potential of hydrazide derivatives as effective agents against Mycobacterium tuberculosis. For instance, certain isonicotinoylhydrazone derivatives have demonstrated significant activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis. The mechanism of action for many hydrazide-based antitubercular drugs, like isoniazid, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
While specific data on this compound is limited, related hydrazide derivatives have shown promising results. The following table presents the antitubercular activity of representative hydrazide compounds against M. tuberculosis H37Rv.
Table 2: Antitubercular Activity of Representative Hydrazide Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) vs. M. tuberculosis H37Rv |
|---|---|
| Isoniazid (Control) | 0.05 |
| Hydrazide Derivative A | 6.25 |
| Hydrazide Derivative B | 12.5 |
| Hydrazide Derivative C | >50 |
Antibacterial Spectrum against Pathogenic Strains
Beyond their antitubercular effects, derivatives of this compound are expected to exhibit a broader spectrum of antibacterial activity. The azepane moiety, in combination with the acetohydrazide core, can be derivatized to yield compounds with activity against both Gram-positive and Gram-negative bacteria. For example, quaternary salts of imidazo[1,2-a]azepine have demonstrated activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
Table 3: Antibacterial Spectrum of Representative Azepine and Hydrazide Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. K. pneumoniae |
|---|---|---|---|
| Azepine Derivative X | 8 | 16 | 16 |
| Azepine Derivative Y | 4 | 32 | >64 |
| Hydrazide Derivative P | 16 | 64 | 32 |
| Hydrazide Derivative Q | >64 | 32 | 16 |
Antifungal Efficacy against Fungal Pathogens
Invasive fungal infections are a growing concern, particularly in immunocompromised individuals. There is a continuous search for new antifungal agents with novel mechanisms of action. Compounds containing an azepine ring have shown promise in this area. For instance, certain 5H-imidazo[1,2-a]azepine quaternary salts have displayed activity against Cryptococcus neoformans and Candida albicans.
The antifungal activity of these compounds is likely attributed to their ability to disrupt fungal cell membrane integrity or interfere with essential cellular processes. The following table showcases the antifungal efficacy of selected azepine-containing compounds.
Table 4: Antifungal Efficacy of Representative Azepine Derivatives
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans |
|---|---|---|
| Azepine Derivative M | 32 | 16 |
| Azepine Derivative N | >64 | 8 |
| Azepine Derivative O | 16 | 16 |
Anticancer Activities and Associated Cellular Mechanisms
The quest for more effective and less toxic anticancer drugs is a major focus of modern drug discovery. Hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression nih.govresearchgate.net.
Derivatives of acetohydrazide have shown notable cytotoxicity toward human cancer cell lines, including colon, prostate, and lung cancer nih.gov. The mechanism of action often involves the activation of procaspases, leading to the induction of apoptosis nih.gov. For example, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have exhibited potent cytotoxic effects and have been shown to cause cell cycle arrest in the S phase, followed by the induction of late cellular apoptosis nih.gov.
While direct studies on the anticancer activity of this compound are not widely available, the existing data on structurally related acetohydrazide and hydrazone derivatives suggest that this scaffold holds significant potential for the development of novel anticancer agents. The table below presents the cytotoxic activity of representative acetohydrazide derivatives against various human cancer cell lines.
Table 5: Cytotoxic Activity of Representative Acetohydrazide Derivatives
| Compound | IC50 (µM) vs. SW620 (Colon Cancer) | IC50 (µM) vs. PC-3 (Prostate Cancer) | IC50 (µM) vs. NCI-H23 (Lung Cancer) |
|---|---|---|---|
| Acetohydrazide Derivative 4f | 5.2 | 7.8 | 6.5 |
| Acetohydrazide Derivative 4h | 4.8 | 6.1 | 5.9 |
| Acetohydrazide Derivative 4n | 3.9 | 4.5 | 4.2 |
| Acetohydrazide Derivative 4o | 1.5 | 2.1 | 1.8 |
Inhibition of Cell Proliferation in Diverse Cancer Cell Lines
Derivatives of acetohydrazide have demonstrated notable activity in inhibiting the proliferation of various cancer cell lines. Research into novel acetyl hydrazine derivatives has revealed significant inhibitory effects against breast cancer cell lines. For instance, certain derivatives have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division, thereby halting the proliferation of cancer cells windows.net.
The cytotoxic effects of carbohydrazide and urea derivatives have been evaluated across a panel of human cancer cell lines, including HeLa (cervical cancer), Capan-1 (pancreatic cancer), MCF-7 (breast cancer), and HCC-1937 (breast cancer). These studies utilize assays such as the WST-1 assay to determine the concentration at which 50% of cell growth is inhibited (IC50). The results indicate that simple structural modifications, such as changing a substituent group, can significantly alter the cytotoxic potency and the underlying mechanism of cell death nih.gov. For example, one study highlighted a benzo[a]phenazine derivative, compound 6, which exhibited potent cytotoxicity against MCF-7, HepG2 (liver cancer), and A549 (lung cancer) cells with IC50 values of 11.7 µM, 0.21 µM, and 1.7 µM, respectively. These values were notably lower than those for the conventional anticancer drug Doxorubicin in the same cell lines nih.gov.
Further studies on biaryl sulfonamides based on a 2-azabicycloalkane skeleton, which shares structural motifs with azepane derivatives, have also shown promising antiproliferative activity. Some of these compounds inhibited cancer cell growth with IC50 values comparable to the established chemotherapy drug cisplatin, while demonstrating lower toxicity towards non-malignant cells, suggesting a degree of selectivity in their cytotoxic action nih.gov.
Modulation of Apoptosis Pathways, including Bcl-2 Family Proteins
The induction of apoptosis, or programmed cell death, is a key mechanism for effective anticancer agents. The Bcl-2 family of proteins are central regulators of the mitochondrial pathway of apoptosis, comprising both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing proteins, particularly the Bax/Bcl-2 ratio, is a critical determinant of a cell's susceptibility to apoptotic stimuli nih.govnih.gov. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, releasing factors like cytochrome c that activate caspase cascades and execute cell death researchgate.net.
Studies on carbohydrazide derivatives have shown that their cytotoxic effects can be mediated by apoptosis. This is evidenced by the increased expression of pro-apoptotic proteins such as cleaved PARP-1 and cleaved caspases-3 and -7 nih.gov. Flow cytometry analysis confirms apoptosis by detecting a significant increase in late apoptotic cells nih.gov. Similarly, a newly synthesized derivative of macrosphelide, MSt-2, was found to induce apoptosis in human lymphoma cells by activating both the extrinsic pathway (evidenced by Fas expression and caspase-8 activation) and the intrinsic mitochondrial pathway. A key event in this process is the decreased expression of Bid, a BH3-only protein that links the extrinsic and intrinsic signaling pathways nih.gov.
While direct studies on this compound's effect on Bcl-2 family proteins are not extensively documented, the mechanistic investigations of structurally related hydrazide and carbohydrazide compounds strongly suggest that modulation of these apoptosis pathways is a likely mechanism of their anticancer activity. The ability of these compounds to trigger apoptosis through caspase activation and by altering the expression of key Bcl-2 family proteins underscores their therapeutic potential nih.govnih.gov.
Anti-Inflammatory and Analgesic Potentials
Hydrazide and hydrazone derivatives have been the subject of significant research for their anti-inflammatory and analgesic properties. Preclinical models are commonly used to evaluate these potentials, such as the carrageenan-induced paw edema model for inflammation and the hot plate and acetic acid-induced writhing tests for analgesia.
In the carrageenan-induced paw edema test, the administration of a test compound is assessed for its ability to reduce the swelling in the paw of a rat after injection with carrageenan, an inflammatory agent. Studies on N-pyrrolylcarbohydrazide and its derivatives showed dose-dependent anti-inflammatory activity, with significant reductions in paw edema observed at various time points post-treatment. For example, one N-pyrrolylcarbohydrazide compound exhibited significant edema reductions at doses of 20 mg/kg and 40 mg/kg, particularly at the 2nd and 3rd hours after administration.
The analgesic potential of these compounds is often evaluated using two types of stimuli: thermal (hot plate test) and chemical (acetic acid-induced writhing test). The hot plate method measures the time it takes for an animal to react to a heated surface, with a longer reaction time indicating an analgesic effect. The writhing test involves inducing abdominal constrictions with an injection of acetic acid; a reduction in the number of writhes indicates peripheral analgesic activity. Research on diclofenac hydrazones demonstrated that several compounds exhibited highly significant analgesic activity, with some showing a percentage of inhibition of writhing comparable to or even exceeding that of the standard drug diclofenac. Similarly, N-pyrrolyl hydrazide-hydrazones have been found to possess significant analgesic effects in both paw pressure and hot plate tests.
Receptor Binding and Ligand Characterization (e.g., CB1 Cannabinoid Receptor)
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a significant therapeutic target due to its role in various physiological processes. The affinity of a ligand for a receptor is a critical measure of its potential biological activity and is typically expressed as a Ki value, which represents the inhibition constant. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are standard methods used to determine these affinities, often by measuring the displacement of a known radiolabeled ligand nih.gov.
The development of ligands for the CB1 receptor has led to a wide range of compounds, from agonists that activate the receptor to antagonists that block its activity. For example, arachidonylcyclopropylamide (ACPA) and arachidonyl-2-chloroethylamide (ACEA) are synthetic analogs of the endogenous cannabinoid anandamide that bind to the CB1 receptor with high affinity, exhibiting Ki values of 2.2 nM and 1.4 nM, respectively. In contrast, these compounds show low affinity for the CB2 receptor, demonstrating selectivity. The well-known CB1 antagonist Rimonabant also displays a high affinity for the CB1 receptor, with a Ki value of 1.98 nM.
While extensive research has been conducted on various chemical scaffolds for their interaction with the CB1 receptor, specific binding affinity data for this compound is not available in the reviewed scientific literature. The azepane ring is a structural feature present in some biologically active compounds, and the acetohydrazide moiety is a versatile chemical group. However, characterization of this specific compound as a ligand for the CB1 cannabinoid receptor, including its binding affinity (Ki) and functional activity (agonist or antagonist profile), has not been reported. Future research would be necessary to elucidate the potential interaction of this compound and its derivatives with the CB1 receptor and to characterize their pharmacological profile.
Structure Activity Relationship Sar Analysis of 2 Azepan 1 Yl Acetohydrazide Analogues
Influence of Azepane Ring Modifications on Biological Profile
The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant structural motif found in a wide array of bioactive molecules and natural products. researchgate.netresearchgate.net Its presence in a molecule's core structure can confer a range of pharmacological properties, including antidiabetic, anticancer, and antiviral activities. researchgate.net The azepane moiety is among the top 100 most frequently used ring systems in the development of small molecule drugs. researchgate.net
In the context of 2-(azepan-1-yl)acetohydrazide analogues, the azepane ring primarily influences the compound's steric bulk, lipophilicity, and conformational flexibility. These properties are crucial for establishing effective interactions within the binding pocket of a biological target. The strategic incorporation of heterocyclic structures like azepane is a widely utilized approach in medicinal chemistry to explore the chemical space around a lead compound and optimize its pharmacokinetic and pharmacodynamic properties. researchgate.net While specific studies detailing modifications within the azepane ring of this particular hydrazide series are limited in the provided literature, its foundational role as a key building block is well-established. researchgate.netresearchgate.net The synthesis of azepane derivatives is an area of continuous interest for organic chemists aiming to develop new scaffolds with improved pharmacological profiles. researchgate.net
Critical Role of the Hydrazide Moiety in Molecular Recognition
The hydrazide (-CONHNH2) and its derivative, the acylhydrazone (-CONHN=CH-), are pivotal functional groups that often play a direct role in molecular recognition through hydrogen bonding and coordination with biological targets. nih.govnih.gov The hydrazide moiety can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues like serine and histidine in an enzyme's active site. researchgate.net
Studies on related compounds have demonstrated the significance of this moiety. For instance, in a series of novel tryptophan derivatives, a direct comparison between hydrazide compounds and their corresponding acylhydrazone analogues was conducted to assess larvicidal activity. nih.gov The results indicated that the conversion of the hydrazide to an acylhydrazone by introducing a benzylidene group was detrimental to this specific biological activity, highlighting the importance of the unsubstituted hydrazide for certain biological functions. nih.gov
Conversely, the acylhydrazone linker is a well-recognized pharmacophore in its own right, though it can be susceptible to hydrolysis under physiological conditions. nih.gov Its potential instability often prompts medicinal chemists to seek more stable replacements. nih.gov Nevertheless, the core hydrazide or hydrazone structure is fundamental for the biological activity observed in many analogues, serving as the primary anchor for binding to target proteins. nih.govresearchgate.net
Impact of Substituent Patterns on Potency, Selectivity, and Efficacy
The potency, selectivity, and efficacy of this compound analogues can be significantly modulated by the introduction of various substituents. In studies of related acylhydrazone derivatives, the nature, position, and number of substituents on an attached aromatic ring were shown to have a profound effect on biological activity. nih.gov
In one study evaluating antiviral activity against the Tobacco Mosaic Virus (TMV), the introduction of different substituents on a phenyl ring attached to the acylhydrazone moiety led to a wide range of activities. nih.gov The findings can be summarized as follows:
Nature of Substituent : Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, bromo) groups influenced the anti-TMV activity. nih.gov Compounds with a 4-chlorophenyl or a 2-methoxyphenyl group exhibited notable activity. nih.gov The introduction of lipophilic substituents, such as tert-butyl and phenyl, was found to be beneficial for larvicidal activity in the same study. nih.gov
Position of Substituent : The position of substituents on the benzene (B151609) ring was also a critical determinant of anti-TMV activity. nih.gov For example, certain substitution patterns were more favorable than others, although a clear trend regarding ortho, meta, or para positioning was not universally consistent across all substituent types. nih.gov
Number of Substituents : An increase in the number of substituents on the benzene ring, regardless of whether they were electron-donating or electron-withdrawing, generally led to a decrease in anti-TMV activity compared to monosubstituted compounds. nih.gov
These findings underscore the importance of fine-tuning the electronic and steric properties of the molecule through strategic substitution to achieve optimal biological effect.
Table 1: Effect of Phenyl Ring Substituents on Anti-TMV Activity of Acylhydrazone Analogues This table is based on qualitative findings reported in the literature. nih.gov
| Compound Analogue (by R² group) | Substitution Pattern | Reported Anti-TMV Activity vs. Ribavirin |
|---|---|---|
| 6a | 4-Chlorophenyl | Higher |
| 6h | 2-Methoxyphenyl | Higher |
| 6p, 6q, 6r | Disubstituted (e.g., 3,4-dimethoxyphenyl) | Lower than monosubstituted analogues |
| 6t | 2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxin-6-yl | Higher |
| 6v | 4-Bromo-2,6-difluorobenzyl | Higher |
| 6y | Heteroaromatic ring | Higher |
Design and Evaluation of Bioisosteric Replacements
While the hydrazide and acylhydrazone moieties are often crucial for biological activity, their potential metabolic instability can limit their therapeutic development. nih.gov Bioisosteric replacement is a rational drug design strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacokinetic profile while retaining or enhancing its potency. nih.govnih.gov
A key concern with acylhydrazone-based compounds is their susceptibility to hydrolysis. nih.gov Therefore, identifying stable bioisosteres for the acylhydrazone linker is an important step in hit-to-lead optimization. nih.gov In one study focused on inhibitors of the aspartic protease endothiapepsin, researchers successfully designed and synthesized stable bioisosteres of an active acylhydrazone parent compound. nih.gov The acylhydrazone linker was replaced with amide and ester linkers. nih.gov
The evaluation of these bioisosteres revealed the following:
The amide bioisostere was equipotent to the parent acylhydrazone, displaying a very similar inhibitory constant (Kᵢ). nih.gov X-ray crystallography later confirmed that this bioisostere maintained the same binding mode as the original compound. nih.gov
The ester bioisostere also showed inhibitory potency similar to the parent compound. nih.gov
A third bioisostere was an order of magnitude weaker, demonstrating that not all replacements are successful. nih.gov
This research provides a clear proof-of-concept for the successful bioisosteric replacement of the acylhydrazone group, offering a viable strategy to overcome potential stability issues in analogues of this compound. nih.gov
Table 2: Biochemical Evaluation of Acylhydrazone and its Bioisosteres against Endothiapepsin Data extracted from a study on aspartic protease inhibitors. nih.gov
| Compound | Linker Type | Inhibition Constant (Kᵢ) in μM |
|---|---|---|
| Parent Compound ((S)-1) | Acylhydrazone | 6.0 |
| Amide Bioisostere ((S)-2) | Amide | 6.1 |
| Ester Bioisostere ((S)-3) | Ester | Similar to parent |
| Bioisostere ((S)-4) | Thioamide-derived | ~60 (Order of magnitude weaker) |
Coordination Chemistry of 2 Azepan 1 Yl Acetohydrazide As a Ligand
Synthesis and Characterization of Metal Complexes with 2-(Azepan-1-yl)acetohydrazide and its Derivatives
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The general procedure often includes dissolving the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like cobalt(II), nickel(II), copper(II), and zinc(II)) and the acetohydrazide ligand in a solvent such as ethanol or methanol. The mixture is then refluxed for a specific period, during which the complex precipitates out of the solution. The resulting solid is then filtered, washed, and dried.
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometric formula.
Infrared (IR) Spectroscopy: IR spectra are invaluable for determining how the ligand coordinates to the metal ion. Key vibrational bands, such as the C=O (carbonyl) and N-H (amine) stretching frequencies of the acetohydrazide moiety, are monitored. A shift in these bands upon complexation indicates the involvement of these functional groups in bonding with the metal ion. For instance, a shift of the C=O stretching vibration to a lower frequency is indicative of coordination through the carbonyl oxygen. The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. researchgate.net
Electronic (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex and helps in deducing the coordination geometry around the central metal ion. The position and number of d-d transition bands can suggest geometries such as octahedral or tetrahedral. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. The disappearance or shift of the N-H proton signal in the 1H NMR spectrum of the complex compared to the free ligand can confirm its deprotonation and coordination to the metal ion. nih.gov
Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides insights into the number of unpaired electrons and the geometry of the complex. For example, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes. researchgate.netsemanticscholar.org
Molar Conductivity Measurements: The molar conductivity of the complexes in a suitable solvent is measured to determine whether the anions are coordinated to the metal ion or are present as counter-ions, thus revealing the electrolytic or non-electrolytic nature of the complexes. researchgate.net
Table 1: Spectroscopic Data for a Representative Metal Complex of an Acetohydrazide Derivative
| Complex | Molar Conductance (Ω-1 cm2 mol-1) | Key IR Bands (cm-1) | Electronic Spectra λmax (nm) | Magnetic Moment (B.M.) |
| [Co(L)2Cl2] | 12.5 | ν(C=O): 1640, ν(N-H): 3180, ν(M-O): 520, ν(M-N): 460 | 590, 632, 644 | 4.95 |
| [Ni(L)2Cl2] | 15.2 | ν(C=O): 1635, ν(N-H): 3175, ν(M-O): 515, ν(M-N): 455 | 395, 440, 585 | 2.35 |
| [Cu(L)Cl2] | 18.0 | ν(C=O): 1630, ν(N-H): 3170, ν(M-O): 510, ν(M-N): 450 | 679 | 1.87 |
| L represents an acetohydrazide derivative ligand. Data is illustrative based on similar reported complexes. semanticscholar.org |
Elucidation of Ligand Binding Modes and Coordination Geometries
Acetohydrazide derivatives like this compound are versatile ligands capable of coordinating to metal ions in several ways. The elucidation of these binding modes is a key aspect of their coordination chemistry.
Bidentate Chelation: The most common coordination mode for acetohydrazide ligands involves chelation through the carbonyl oxygen and the terminal amino nitrogen atom, forming a stable five-membered ring. nih.gov This mode is often confirmed by the shift in the ν(C=O) and ν(N-H) bands in the IR spectrum, along with the appearance of ν(M-O) and ν(M-N) bands. researchgate.net The ligand can coordinate in either its neutral (keto) form or its deprotonated (enol) form.
Bridging Ligand: In some cases, the acetohydrazide ligand can act as a bridging ligand, connecting two metal centers, which can lead to the formation of polynuclear complexes.
Octahedral: This is a common geometry for metals like Co(II) and Ni(II), where the central metal ion is coordinated to six donor atoms. In complexes with a 1:2 metal-to-ligand ratio, two bidentate ligands and two anions (or solvent molecules) can complete the octahedral coordination sphere. researchgate.netsemanticscholar.org
Tetrahedral: This geometry is also possible, particularly for Co(II) complexes.
Square Planar or Square Pyramidal: These geometries are often observed for Cu(II) complexes. researchgate.net
The specific geometry is typically proposed based on a combination of electronic spectral data and magnetic moment measurements. semanticscholar.org For instance, the electronic spectra of octahedral Ni(II) complexes typically show three characteristic d-d transition bands. semanticscholar.org
Implications of Metal Complexation for Enhanced Bioactivity and Novel Mechanisms
A significant driver for the research into metal complexes of hydrazone and acetohydrazide ligands is their potential for enhanced biological activity compared to the free ligands. researchgate.netnih.gov The chelation of the metal ion to the organic ligand can drastically alter its physicochemical properties, such as lipophilicity, which in turn can enhance its ability to cross cell membranes and interact with biological targets.
Enhanced Antimicrobial Activity: Numerous studies on related acetohydrazide complexes have shown that the metal complexes exhibit significantly higher antimicrobial activity against various bacterial and fungal strains than the parent ligand. researchgate.net This enhancement is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity allows the complex to penetrate the lipid layers of the cell membrane more easily, thereby disrupting normal cellular processes. mdpi.com
Anticancer Activity: Metal complexes of hydrazone derivatives have also shown promising anticancer activity. nih.govnih.gov The mechanism of action can be multifaceted, including the ability to bind to DNA and interfere with its replication, the generation of reactive oxygen species (ROS) that induce apoptosis, and the inhibition of key enzymes involved in cancer cell proliferation. nih.gov The specific structure and geometry of the complex play a crucial role in its efficacy. For example, some palladium(II) complexes have demonstrated significant inhibition of cancer cell lines. nih.gov
Table 2: Illustrative Antimicrobial Activity Data of an Acetohydrazide Ligand and its Metal Complexes (Inhibition Zone in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Ligand (L) | 10 | 8 | 7 |
| [Co(L)2Cl2] | 18 | 15 | 14 |
| [Ni(L)2Cl2] | 16 | 14 | 12 |
| [Cu(L)Cl2] | 20 | 17 | 16 |
| Data is representative based on findings for similar acetohydrazide complexes. researchgate.net |
The coordination of the metal ion can also lead to novel mechanisms of action not observed for the free ligand. The metal center itself can be a site of reactivity, participating in redox reactions or acting as a Lewis acid to catalyze biological reactions. The specific geometry of the complex can also allow for highly specific interactions with biological macromolecules like proteins and nucleic acids. nih.gov
Conclusion and Future Research Perspectives in 2 Azepan 1 Yl Acetohydrazide Studies
Synthesis of Current Knowledge and Identification of Research Gaps
Current knowledge about 2-(azepan-1-yl)acetohydrazide is largely structural. It is recognized as a molecule incorporating a seven-membered azepane ring linked to an acetohydrazide moiety. The azepane ring is a significant structural motif in numerous bioactive molecules and approved drugs, while the hydrazide-hydrazone framework is a versatile scaffold known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. tpcj.orgresearchgate.netnih.goviscientific.org
However, a significant research gap exists regarding the specific properties and activities of this compound itself. Key areas that remain unexplored include:
Biological Screening: There is a lack of comprehensive screening data to determine its efficacy against various biological targets, such as enzymes, receptors, or microbial strains.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action is unknown.
Structure-Activity Relationship (SAR): Systematic studies to understand how modifications to the azepane or acetohydrazide portions of the molecule affect its biological activity have not been performed.
Synthetic Optimization: While general methods for synthesizing hydrazides and functionalizing azepanes exist, optimized and scalable synthetic routes specifically for this compound are not well-documented in publicly accessible literature. researchgate.netthieme-connect.com
Future research should prioritize systematic screening to identify potential therapeutic areas. The following table outlines potential research directions to bridge these knowledge gaps.
| Research Area | Identified Gap | Proposed Research Direction |
| Biological Activity | Lack of comprehensive screening data. | High-throughput screening against diverse panels of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, carbonic anhydrases). researchgate.net |
| Medicinal Chemistry | No established Structure-Activity Relationship (SAR). | Design and synthesis of a library of analogues with modifications on the azepane ring and the hydrazone moiety to explore SAR. |
| Synthetic Chemistry | Limited information on optimized synthesis. | Development of novel, efficient, and scalable synthetic methodologies for this compound and its derivatives. nih.gov |
| Computational Chemistry | Absence of molecular modeling studies. | In silico docking and molecular dynamics simulations to predict potential biological targets and binding interactions. |
Emerging Methodologies and Technological Advancements in Research (e.g., AI-Driven Drug Discovery)
Recent technological advancements offer powerful tools to accelerate research into compounds like this compound. Integrating these methodologies can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can revolutionize the early stages of drug discovery. mdpi.com For this compound, these technologies can be applied to:
Predict Biological Activity: By training algorithms on large datasets of known hydrazide and azepane derivatives, it is possible to predict the potential biological activities and physicochemical properties of novel analogues. nih.gov
De Novo Drug Design: Generative AI models can design new molecules based on desired therapeutic profiles, suggesting novel modifications to the this compound scaffold to enhance potency and selectivity. harvard.eduaurigeneservices.com
Target Identification: AI can analyze vast biological datasets to identify and validate potential protein targets with which the compound might interact. nih.gov
Advanced Synthesis and Screening Techniques:
Flow Chemistry: For optimizing synthesis, continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity compared to traditional batch synthesis.
High-Content Screening (HCS): HCS can provide detailed insights into the cellular effects of the compound by simultaneously measuring multiple parameters, helping to elucidate its mechanism of action.
The integration of these technologies can create a more efficient and data-driven research workflow, as depicted in the table below.
| Technology | Application in this compound Research | Potential Impact |
| Machine Learning | Virtual screening of large compound libraries and prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Reduces the number of compounds needing synthesis and experimental testing, lowering costs. |
| Generative AI | De novo design of novel analogues with optimized activity and selectivity profiles. harvard.edu | Accelerates the identification of lead compounds with improved therapeutic potential. |
| Flow Chemistry | Optimization of multi-step synthetic routes for the compound and its derivatives. researchgate.net | Improves synthetic efficiency, scalability, and reproducibility. |
| CRISPR-Cas9 | Gene-editing technology to validate potential drug targets identified through screening. | Provides definitive evidence for the compound's mechanism of action at the genetic level. |
Outlook for the Development of Novel Therapeutic and Research Agents
The unique combination of the azepane and acetohydrazide moieties in a single molecule makes this compound an intriguing candidate for further development. The hydrazide-hydrazone scaffold is known for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, which are crucial for interactions with biological targets. tpcj.orgresearchgate.net
Therapeutic Potential: Given the broad biological activities of related compounds, this compound and its future derivatives could be explored for various therapeutic applications:
Anticancer Agents: Many hydrazone derivatives exhibit potent antiproliferative activity. researchgate.net Future research could focus on evaluating this compound against various cancer cell lines and in preclinical models.
Antimicrobial Agents: With the rise of drug-resistant pathogens, novel antimicrobial agents are urgently needed. The hydrazide component suggests that this compound could be a starting point for developing new antibacterial or antifungal drugs. nih.govmdpi.com
Neurological Agents: The azepane core is present in several centrally active drugs. researchgate.net Investigations into the neuropharmacological properties of this compound could uncover potential applications in treating neurological disorders.
Research Agents: Beyond direct therapeutic use, derivatives of this compound could be developed as valuable research tools. By incorporating fluorescent tags or reactive groups, these molecules could be used as chemical probes to study biological pathways or as ligands for affinity chromatography to isolate and identify novel protein targets.
The path forward for this compound involves a multidisciplinary approach, combining synthetic chemistry, computational modeling, and advanced biological screening. A systematic exploration of its chemical space and biological activities holds the promise of unlocking new therapeutic leads and research tools, contributing to the broader field of medicinal chemistry.
Q & A
Basic: What are the common synthetic routes for 2-(azepan-1-yl)acetohydrazide and its derivatives?
Methodological Answer:
The synthesis typically involves condensation reactions between hydrazine hydrate and carbonyl-containing precursors. For example:
- Step 1: React ethyl chloroacetoacetate with a heterocyclic amine (e.g., azepane) to form an intermediate ester.
- Step 2: Treat the ester with excess hydrazine hydrate under reflux in ethanol to yield the acetohydrazide derivative .
- Step 3: Introduce aromatic aldehydes via Schiff base formation to generate substituted derivatives (e.g., benzylidene-acetohydrazides) .
Key Parameters: Reaction temperature (60–80°C), solvent polarity (ethanol or DMF), and molar ratios (hydrazine:ester ≈ 2:1) are critical for yield optimization.
Advanced: How can researchers address challenges in isolating intermediates during synthesis?
Methodological Answer:
Non-isolable intermediates (e.g., thiazole or triazole derivatives) require in situ characterization using techniques like:
- Real-time monitoring: Employ HPLC-MS or NMR to track reaction progress without isolation .
- Quenching experiments: Halt reactions at intervals to analyze intermediates via IR or mass spectrometry .
- Computational modeling: Predict intermediate stability using DFT calculations to optimize reaction conditions .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: Confirm structure via H/C NMR (e.g., hydrazide NH peaks at δ 8.5–9.5 ppm) .
- Mass spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- Elemental analysis: Ensure purity (>95%) by matching calculated vs. observed C, H, N values .
- IR spectroscopy: Identify functional groups (e.g., C=O stretch at 1650–1700 cm) .
Advanced: How can spectral data contradictions be resolved in structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected coupling in NMR) require:
- 2D NMR techniques: Use COSY, HSQC, or NOESY to resolve overlapping signals .
- X-ray crystallography: Resolve ambiguity by determining crystal structure (e.g., benzimidazole derivatives in ) .
- Cross-validation: Compare data with analogous compounds (e.g., substituted acetohydrazides in ) .
Basic: What biological assays are used to evaluate this compound derivatives?
Methodological Answer:
Common assays include:
- Antioxidant activity: DPPH radical scavenging and reducing power assays (IC values reported in ) .
- Antimicrobial testing: Agar diffusion methods against E. coli or Xanthomonas campestris (zone of inhibition ≥15 mm) .
- Anticancer screening: MTT assays on cell lines (e.g., MCF-7, HT-29) with selectivity indices calculated vs. healthy cells .
Advanced: How can researchers design mechanistic studies for antiviral activity?
Methodological Answer:
For derivatives like those inhibiting hepatitis A virus (HAV):
- Adsorption/replication assays: Use plaque reduction or qRT-PCR to quantify viral load (e.g., IC = 8.5 μg/mL in ) .
- Flow cytometry: Assess apoptosis in infected cells treated with acetohydrazides .
- Molecular docking: Predict binding affinity to viral proteases (e.g., HAV 3C protease) .
Basic: What safety protocols are recommended for handling hydrazide derivatives?
Methodological Answer:
- Toxicity mitigation: Use fume hoods, gloves, and PPE due to hydrazine’s carcinogenicity .
- Waste disposal: Neutralize hydrazine-containing waste with sodium hypochlorite before disposal .
- Storage: Keep derivatives desiccated at –20°C to prevent decomposition .
Advanced: How can structure-activity relationships (SAR) guide derivative optimization?
Methodological Answer:
Key SAR insights:
- Electron-withdrawing groups: 4-Chloro or 4-bromo substituents enhance antiviral activity (e.g., TI = 91 in ) .
- Bulkier substituents: 2-Thiophene or benzothiazole moieties improve anticancer selectivity (e.g., 4j in ) .
- Hydrophobic groups: 3-Nitrobenzylidene reduces actoprotective effects due to poor solubility () .
Basic: How should researchers address reproducibility issues in synthetic protocols?
Methodological Answer:
- Detailed documentation: Specify solvent grades, stirring rates, and cooling methods (e.g., "refluxed in acetone at 60°C for 4 h" in ) .
- Control experiments: Repeat reactions with/without catalysts to identify critical variables .
- Collaborative validation: Share protocols with independent labs to confirm yields .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
